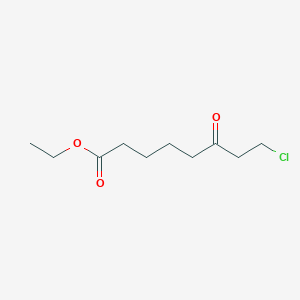

8-Chloro-6-oxooctanoic acid ethyl ester

Description

Significance of 8-Chloro-6-oxooctanoic Acid Ethyl Ester as a Versatile Synthetic Intermediate

The primary significance of this compound in academic research lies in its established role as a key precursor in the synthesis of α-lipoic acid, a potent antioxidant with numerous applications in the pharmaceutical and nutraceutical industries. biosynth.com The structure of the ester is ideally suited for the stereoselective synthesis of (R)-α-lipoic acid, the biologically active enantiomer.

Beyond this well-documented application, the inherent reactivity of this compound makes it a valuable tool for organic chemists. The ketone and chloro functionalities allow for a range of synthetic manipulations, including reduction, nucleophilic substitution, and the formation of heterocyclic systems. This versatility allows researchers to construct complex molecular architectures from a readily accessible starting material.

Overview of Research Trajectories Involving this compound Chemistry

Research involving this compound has predominantly followed a few key trajectories:

Chemoenzymatic Synthesis of (R)-α-Lipoic Acid: A major focus of research has been the development of efficient and environmentally benign methods for the production of (R)-α-lipoic acid. This has led to extensive investigation into the enzymatic reduction of the keto group of this compound. biosynth.com Key enzymes, such as ε-ketoester reductase from Candida parapsilosis (CpAR2), have been identified and engineered to improve reaction efficiency and stereoselectivity. This research trajectory highlights the intersection of organic synthesis and biotechnology.

Optimization of Chemical Synthesis: Academic inquiry has also focused on improving the traditional chemical synthesis of this compound itself. Early methods were often inefficient, requiring harsh conditions and an excess of catalysts like aluminum chloride. More recent research has aimed to develop more sustainable and cost-effective synthetic routes. For instance, a patented method describes a process involving the addition reaction of 6-chloro-6-oxohexanoic acid ethyl ester and ethylene (B1197577) in a dichloroethane solution with aluminum chloride as a catalyst, followed by a controlled hydrolysis step to improve yield and reduce waste. google.com

Exploration of Alternative Applications: While the synthesis of α-lipoic acid dominates the literature, preliminary studies have explored other potential applications for this compound and its derivatives. These include its use in pesticide formulations, where it has shown efficacy in controlling pest populations. Additionally, the structural motif of a β-keto ester has led to investigations into the potential antimicrobial properties of related compounds, suggesting a possible, though less explored, research avenue. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The overarching scope of academic inquiry into this compound is to leverage its unique chemical functionalities for the efficient synthesis of valuable target molecules. The primary objectives of this research can be summarized as follows:

To Develop Highly Efficient and Stereoselective Syntheses: A central goal is to create synthetic pathways that are not only high-yielding but also provide precise control over the stereochemistry of the final product, as exemplified by the focus on the (R)-enantiomer of α-lipoic acid.

To Enhance the Sustainability of Chemical Processes: Researchers are increasingly focused on developing "green" synthetic methods that minimize the use of hazardous reagents, reduce waste generation, and employ biocatalysts for milder reaction conditions.

To Expand the Synthetic Utility of the Intermediate: A continuing objective is to explore new chemical transformations of this compound to access a wider range of complex molecules, potentially leading to the discovery of new bioactive compounds or materials.

To Investigate Novel Biological Activities: Further research is warranted to explore the potential of this compound and its derivatives in areas beyond its role as a synthetic intermediate, such as in agrochemicals and pharmaceuticals.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 50628-91-6 |

| Molecular Formula | C₁₀H₁₇ClO₃ |

| Molecular Weight | 220.69 g/mol |

| Appearance | Yellow to Brown Oil |

| Boiling Point | 308.90 °C |

| IUPAC Name | ethyl 8-chloro-6-oxooctanoate |

| Synonyms | Octanoic acid, 8-chloro-6-oxo-, ethyl ester; Ethyl-6-oxo-8-chloroctanoate |

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comclearsynth.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-chloro-6-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJCCMWYKLAISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198672 | |

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50628-91-6 | |

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050628916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors for 8 Chloro 6 Oxooctanoic Acid Ethyl Ester

Chemical Synthesis Pathways to 8-Chloro-6-oxooctanoic Acid Ethyl Ester

The chemical synthesis of this compound is a multi-step process that often begins with readily available starting materials. The key steps involve the formation of a suitable precursor followed by a catalyzed addition reaction to construct the final carbon skeleton.

Addition Reactions in the Preparation of this compound (e.g., 6-chloro-6-oxo NSC 8882 with ethene)

The core of the synthesis involves an addition reaction where the carbon chain is extended to the required eight-carbon length. Specifically, 6-chloro-6-oxohexanoic acid ethyl ester (also referred to as 6-chloro-6-oxo NSC 8882) is reacted with ethene. google.comnih.gov This reaction adds a two-carbon unit to the molecule, which is then chlorinated to form the final product, this compound. google.comnih.gov This step is a classic example of carbon-carbon bond formation, a fundamental operation in organic synthesis.

Catalytic Systems in Chemical Synthesis (e.g., Aluminum Chloride mediated reactions)

The addition reaction between 6-chloro-6-oxohexanoic acid ethyl ester and ethene is not spontaneous and requires a catalyst. Aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst to facilitate this transformation. google.comnih.gov The reaction is typically carried out in a solvent such as dichloroethane. google.comnih.gov The aluminum chloride activates the acyl chloride, making it more electrophilic and susceptible to attack by the ethene. This type of reaction is analogous to a Friedel-Crafts acylation. After the addition is complete, the resulting aluminum chloride complex must be hydrolyzed to liberate the final product. google.comnih.gov

Process Optimization and Scale-Up Considerations in Chemical Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges. A significant issue arises during the hydrolysis of the aluminum chloride complex formed after the addition reaction. google.com This hydrolysis is highly exothermic, and the complete reaction requires a stoichiometric excess of aluminum chloride (approximately 1.5 times the theoretical amount), which further intensifies the heat release upon contact with water. google.com

Conventional production methods involve adding the reaction mixture to a large excess of water for hydrolysis, with cooling provided by a reactor jacket. google.com This approach is often inefficient and generates a large volume of wastewater. google.com An optimized process has been developed to address these issues. This improved method involves mixing the addition reaction liquid with water in a dedicated hydrolysis kettle equipped with a recycle pump and a circulating line connected to a graphite (B72142) condenser. google.comnih.gov

The mixture is continuously circulated through the condenser, which provides efficient cooling, allowing for precise temperature control (e.g., below 25°C or 35°C). google.com This system significantly shortens the hydrolysis time to between 45 and 60 minutes, increases the reaction yield by about 10%, and reduces water consumption by up to 50%. google.com

A typical large-scale batch process might involve the parameters outlined in the following table.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Solvent | Dichloroethane | google.com |

| Catalyst | Aluminum trichloride | google.com |

| Reactant 1 | 6-chloro-6-oxohexanoic acid ethyl ester | google.com |

| Reactant 2 | Ethene | google.com |

| Reaction Temperature (Addition) | 20°C to 25°C | google.com |

| Reaction Time (Addition) | 3 hours | google.com |

| Hydrolysis Temperature (Optimized) | Controlled below 35°C | google.com |

| Hydrolysis Time (Optimized) | 45 minutes to 1 hour | google.com |

Biocatalytic and Chemoenzymatic Syntheses of this compound Precursors

Biocatalysis offers a powerful alternative to traditional chemical methods for producing chiral molecules. In the context of this compound, enzymatic reactions are particularly valuable for preparing its chiral hydroxy precursor, which is a key intermediate in the synthesis of other important compounds like (R)-α-lipoic acid.

Enzymatic Reduction of Keto Esters to Chiral Hydroxy Esters (e.g., Ethyl 8-chloro-6-hydroxyoctanoate)

The targeted reduction of the ketone group in this compound can be achieved with high stereoselectivity using enzymes. This process yields the chiral alcohol, Ethyl 8-chloro-6-hydroxyoctanoate. cymitquimica.com Specifically, alcohol dehydrogenases or carbonyl reductases are used to catalyze this transformation in the presence of a cofactor such as nicotinamide (B372718) adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). google.com

The choice of enzyme determines the stereochemical outcome of the reaction. For instance, alcohol dehydrogenase from Lactobacillus brevis can be used to produce (S)-8-chloro-6-hydroxy-octanoic acid alkyl esters. google.com This biocatalytic reduction provides an efficient route to enantiomerically pure hydroxy esters, which are valuable building blocks in organic synthesis.

| Reaction Type | Substrate | Product | Enzyme Class | Example Enzyme Source | Cofactor | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Reduction | This compound | (R)- or (S)-Ethyl 8-chloro-6-hydroxyoctanoate | Alcohol dehydrogenases / Carbonyl reductases | Lactobacillus brevis (for S-enantiomer) | NAD(H) or NADP(H) | google.com |

Identification and Characterization of Relevant Enzymes (e.g., Ketoreductases, Alcohol Dehydrogenases)

The biocatalytic synthesis of this compound into its chiral hydroxy counterpart is predominantly achieved through the action of specific oxidoreductases, namely ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes facilitate the stereoselective reduction of the ketone group, yielding a chiral alcohol, a crucial intermediate in the synthesis of various pharmaceuticals.

Ketoreductases (KREDs): A notable enzyme in this context is the ε-keto ester reductase (CpAR2) from the yeast Candida parapsilosis. This enzyme has been identified and extensively studied for its high efficiency and enantioselectivity in the reduction of 8-chloro-6-oxooctanoate. researchgate.net A novel NADH-dependent carbonyl reductase with a broad substrate range has also been purified and characterized from Candida parapsilosis DSM 70125, showing high activity on various keto esters. This enzyme is a dimeric protein with a molecular mass of approximately 135 kDa and exhibits optimal activity in a pH range of 6.5 to 9.0 and a temperature range of 36 to 42°C. Another novel alcohol dehydrogenase with anti-Prelog stereospecificity has been identified in Candida parapsilosis CCTCC M203011, which belongs to the short-chain dehydrogenase/reductase (SDR) family. wikipedia.org

Alcohol Dehydrogenases (ADHs): Several ADHs from various microbial sources have been characterized and are recognized for their broad substrate scope, which often includes keto esters. While not always explicitly documented for the reduction of this compound, their known catalytic activities make them relevant candidates for this biotransformation.

Lactobacillus brevis ADH (LbADH): This NADPH-dependent enzyme is a versatile catalyst for the enantioselective reduction of a wide array of ketones, including keto esters. nih.govresearchgate.net It is a homotetramer and a member of the SDR family, known for its high stability at elevated temperatures and in the presence of organic solvents. wikipedia.org LbADH typically demonstrates R-specific functionality, leading to the formation of (R)-alcohols with high enantiomeric excess. wikipedia.orgdrugbank.com

Thermoanaerobium brockii ADH (TBADH): This thermostable ADH is a tetrameric enzyme with a subunit molecular weight of about 40.4 kDa. nih.govnih.gov It can utilize both NADP+ and NAD+ as coenzymes, although it shows a preference for NADP+ and secondary alcohols as substrates. nih.gov The enzyme is stable and active at high temperatures, with an optimal growth temperature for the source organism being 65-70°C. nih.gov However, some reports suggest that its enantioselectivity may be limited for certain substrates. mdpi.com

Geotrichum candidum Reductase: This fungus is known to produce reductases capable of the asymmetric reduction of various ketones to their corresponding (S)-alcohols with high enantioselectivity. mdpi.com

Microbial Strains Utilized in Biotransformations (e.g., Candida parapsilosis, Mucor racemosus, Geotrichum candidum, Lactobacillus brevis, Thermoanaerobium brokii)

Whole-cell biotransformations are often employed for the synthesis of chiral alcohols from ketones, as they provide a readily available source of the necessary enzymes and cofactors. Several microbial strains have been identified for their potential in reducing keto esters like this compound.

Candida parapsilosis : This yeast is a prominent microbial source for the biotransformation of 8-chloro-6-oxooctanoate, owing to its production of the highly efficient ketoreductase CpAR2. researchgate.net Strains such as Candida parapsilosis DSM 70125 and CCTCC M203011 have been specifically investigated for their reductase activities. wikipedia.org

Mucor racemosus and Mucor rouxii : Species from the Mucor genus are known to perform biotransformations of various compounds. nih.gov Mucor rouxii, a dimorphic fungus, has been shown to efficiently and stereoselectively reduce β-keto esters using either its mycelial or yeast-like forms.

Geotrichum candidum : This fungus is utilized for the asymmetric reduction of a variety of ketones, typically yielding (S)-alcohols with high optical purity. mdpi.com

Lactobacillus brevis : Strains of this bacterium are the source of the robust and versatile alcohol dehydrogenase (LbADH), which is widely used for the enantioselective reduction of ketones. nih.govresearchgate.netmdpi.com

Thermoanaerobium brokii : This thermophilic bacterium produces a thermostable alcohol dehydrogenase (TBADH) that is active at high temperatures and capable of reducing a range of ketones. nih.govnih.govmdpi.com

Engineering of Biocatalysts for Enhanced Activity, Stereoselectivity, and Thermostability

To improve the industrial viability of biocatalytic processes, protein engineering techniques are frequently applied to enhance the properties of enzymes. Directed evolution and rational design are key strategies to develop biocatalysts with superior activity, stereoselectivity, and stability under process conditions.

Enhanced Activity and Stereoselectivity: Structure-guided protein engineering has been successfully applied to a ketoreductase from Sporobolomyces salmonicolor (SsCR). By analyzing enzyme-substrate binding modes, a variant was developed with a 3-fold increased catalytic rate (kcat) towards methyl 8-chloro-6-oxooctanoate and improved stereoselectivity (98.0% ee) with no substrate inhibition. researchgate.net Similarly, genome mining and protein engineering of the ε-keto ester reductase (CpAR2) from Candida parapsilosis led to a variant (CpAR2S131Y/Q252I) with enhanced performance. researchgate.net Engineering the alcohol dehydrogenase from Candida parapsilosis based on X-ray crystal structures and kinetic profiling has also yielded mutant enzymes capable of reducing a broader range of prochiral ketones. Site-saturation mutagenesis at the dimer interface of a carbonyl reductase from Candida parapsilosis resulted in a variant with a 1.4-fold increase in activity.

Enhanced Thermostability: Improving the thermostability of enzymes is crucial for their application in industrial processes, which may be operated at elevated temperatures. A computationally-guided approach (FRESCO) was used to engineer an alcohol dehydrogenase, resulting in a 10-fold mutant with a melting temperature of 94°C, a significant increase of +51°C compared to the wild-type enzyme. The thermostability of a carbonyl reductase from Chryseobacterium sp. CA49 (ChKRED20) was substantially enhanced through directed evolution. A triple-mutant showed high stability, retaining over 95% of its activity after 15 days of incubation at 65°C, a temperature at which the wild-type enzyme has a half-life of only 11.9 minutes.

Cofactor Regeneration Systems in Biocatalytic Processes (e.g., NAD(P)H dependent systems)

Ketoreductases and alcohol dehydrogenases are dependent on nicotinamide cofactors, typically NADH or NADPH, which act as hydride donors in the reduction of the ketone. These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential for a continuous supply of the reduced cofactor.

Enzyme-Coupled Regeneration: A common and effective method for cofactor regeneration is to couple the primary reaction with a secondary reaction catalyzed by a dehydrogenase.

Glucose Dehydrogenase (GDH): This system utilizes glucose as an inexpensive sacrificial substrate. GDH oxidizes glucose to gluconolactone, with the concomitant reduction of NADP+ to NADPH or NAD+ to NADH. This approach has been successfully implemented in the synthesis of methyl (R)-8-chloro-6-hydroxyoctanoate, where E. coli cells were engineered to co-express the SsCR variant and a glucose dehydrogenase. researchgate.net This system allowed for the complete reduction of a high concentration of the substrate. researchgate.net

Formate (B1220265) Dehydrogenase (FDH): In this system, formate is oxidized to carbon dioxide, which is an easily removable byproduct, while NAD+ is reduced to NADH. mdpi.com

Interactive Data Tables

Table 1: Properties of Relevant Enzymes

| Enzyme | Source Organism | Cofactor Preference | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| Carbonyl Reductase | Candida parapsilosis DSM 70125 | NADH | 6.5 - 9.0 | 36 - 42 |

| LbADH | Lactobacillus brevis | NADPH | - | High stability |

Table 2: Engineered Biocatalysts and Improvements

| Original Enzyme | Engineering Strategy | Improved Property | Target Substrate/Class |

|---|---|---|---|

| SsCR (Sporobolomyces salmonicolor) | Structure-guided protein engineering | Activity, Stereoselectivity | Methyl 8-chloro-6-oxooctanoate |

| CpAR2 (Candida parapsilosis) | Genome mining, Protein engineering | Activity, Thermostability | 8-chloro-6-oxooctanoate |

| ADH (Candida magnoliae) | Computational (FRESCO) | Thermostability | Ketones |

Table 3: Common Cofactor Regeneration Systems

| Regeneration Enzyme | Sacrificial Substrate | Cofactor Regenerated | Byproduct |

|---|---|---|---|

| Glucose Dehydrogenase (GDH) | Glucose | NAD(P)H | Gluconolactone |

Transformations and Derivatizations of 8 Chloro 6 Oxooctanoic Acid Ethyl Ester

Enantioselective Reduction and Chirality Generation from 8-Chloro-6-oxooctanoic Acid Ethyl Ester

The reduction of the prochiral ketone at the C-6 position of this compound is a critical step for introducing chirality, leading to the formation of optically active (R)- or (S)-ethyl 8-chloro-6-hydroxyoctanoate. These chiral hydroxy esters are valuable intermediates, particularly in the synthesis of (R)-α-lipoic acid, a potent antioxidant.

Formation of Ethyl 8-Chloro-6-hydroxyoctanoate Enantiomers

The biocatalytic reduction of this compound to its corresponding hydroxy derivatives is a highly effective method for producing specific enantiomers. This transformation is typically achieved using various microorganisms or isolated enzymes that exhibit high stereoselectivity.

For instance, the NADH-dependent carbonyl reductase RhCR, identified from Rhodococcus sp. ECU1014, efficiently reduces ethyl 8-chloro-6-oxooctanoate (ECOO) to yield ethyl (S)-8-chloro-6-hydroxyoctanoate ((S)-ECHO). google.com This process can be conducted using recombinant Escherichia coli cells that express RhCR, along with a glucose dehydrogenase for cofactor regeneration, enabling the stoichiometric conversion of high concentrations of the substrate. google.com

Conversely, the (R)-enantiomer, ethyl (R)-8-chloro-6-hydroxyoctanoate ((R)-ECHO), can be synthesized using other specific enzymes. Strains of Geotrichum candidum are utilized for the production of (R)-II compounds (where II represents 8-chloro-6-hydroxyoctanoic acid alkyl esters), while strains of Mucor racemosus are employed for the corresponding (S)-II compounds. patsnap.com The lipase-mediated resolution of racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester is another approach to obtain the (R)-enantiomer. chemicalbook.com

A chemoenzymatic method has also been developed, where a high-throughput screening identified keto reductase HGD-1 as an effective catalyst for the preparation of 6-hydroxy-8-chlorooctanoate ethyl ester with a high conversion rate. google.com

| Enzyme/Microorganism | Product Enantiomer | Substrate | Key Findings |

|---|---|---|---|

| Carbonyl Reductase (RhCR) from Rhodococcus sp. | (S)-ethyl 8-chloro-6-hydroxyoctanoate | This compound | Stoichiometric conversion of 440 g/L of substrate was achieved. google.com |

| Keto Reductase (CpAR2) from Candida parapsilosis | (R)-8-chloro-6-hydroxyoctanoic acid | This compound | An engineered variant showed significantly improved activity. google.com |

| Keto Reductase (HGD-1) | 6-hydroxy-8-chlorooctanoate ethyl ester | This compound | Achieved a substrate conversion rate exceeding 95%. google.com |

| Geotrichum candidum | (R)-8-chloro-6-hydroxyoctanoic acid alkyl esters | 8-chloro-6-oxo-octanoic acid alkyl esters | Used for the biocatalytic production of the (R)-enantiomer. patsnap.com |

| Mucor racemosus | (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters | 8-chloro-6-oxo-octanoic acid alkyl esters | Used for the biocatalytic production of the (S)-enantiomer. patsnap.com |

| Lipase (B570770) | (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester | Racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester | Enzymatic resolution yielded the (R)-enantiomer with high optical purity. chemicalbook.com |

Impact of Enzyme Specificity on Enantiomeric Excess

The specificity of the enzyme used in the biocatalytic reduction of this compound is paramount in determining the enantiomeric excess (e.e.) of the resulting chiral alcohol. The use of highly selective enzymes ensures the production of a single enantiomer, which is crucial for applications in pharmaceuticals and other specialized fields.

The wild-type ε-keto ester reductase CpAR2 from Candida parapsilosis exhibits an activity of 120 U/mg towards ethyl 8-chloro-6-oxooctanoate. google.com However, through protein engineering, a significantly improved variant, CpAR2S131Y/Q252I, was developed. This engineered enzyme demonstrated a much higher activity of 214 U/mg, showcasing how enzyme specificity can be enhanced to improve the efficiency of producing the desired (R)-enantiomer. google.com

Similarly, the use of lipase for the resolution of racemic ethyl 6-hydroxy-8-chlorooctanoate has been shown to yield the (R)-enantiomer with an optical purity of 93.8% and a yield of 46.7%. chemicalbook.com This highlights the effectiveness of enzymatic resolution in separating enantiomers and achieving high enantiomeric excess. The choice of the biocatalyst, whether a wild-type microorganism or a specifically engineered enzyme, directly dictates the stereochemical outcome of the reduction. patsnap.comchemicalbook.com

Halogen Interconversion and Derivatives Synthesis

Beyond enantioselective reduction, this compound and its derivatives can undergo further transformations, including halogen interconversion and the synthesis of various dihalo- and unsaturated esters. These derivatives serve as important intermediates in the synthesis of compounds like α-lipoic acid.

Conversion to 6-oxo-7-octenoic Esters via Elimination

8-Chloro-6-oxooctanoic acid esters can be converted into the corresponding 6-oxo-7-octenoic esters through an elimination reaction. This transformation is achieved by heating the 8-chloro-6-oxooctanoic acid ester, which results in the splitting off of hydrogen chloride (HCl). google.com This process introduces a carbon-carbon double bond, yielding an α,β-unsaturated ketone functionality, which is a versatile synthon for further chemical modifications.

Transformation to 8-Bromo-6-oxooctanoic Esters via Hydrobromination

The 6-oxo-7-octenoic esters produced from the elimination reaction can be further functionalized. Specifically, they can be converted to 8-bromo-6-oxooctanoic esters through the addition of hydrogen bromide (HBr) across the double bond. google.com This hydrobromination reaction proceeds via an anti-Markovnikov addition, with the bromine atom attaching to the terminal carbon (C-8).

Synthesis of 6,8-Dihalooctanoic Esters from this compound Derivatives

The synthesis of 6,8-dihalooctanoic esters can be accomplished through various routes starting from derivatives of this compound. One pathway involves the reduction of the 6-oxo group of an 8-bromo-6-oxooctanoic ester to a hydroxyl group using a reducing agent like an alkali metal borohydride. The resulting 8-bromo-6-hydroxyoctanoic ester can then be treated with a halogenating agent, such as an inorganic acyl bromide, to replace the hydroxyl group with a bromine atom, thereby forming a 6,8-dibromooctanoic ester. google.com

Mechanistic Insights into Key Transformation Reactions

A pivotal transformation of this compound is its stereoselective reduction to furnish chiral hydroxy esters, which are valuable intermediates in organic synthesis. The most prominent of these is the enzymatic reduction of the 6-oxo group to a 6-hydroxy group, a key step in the production of (R)-α-lipoic acid. nih.govrsc.org

Enzymatic Reduction to (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester

The biocatalytic reduction of this compound to (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester is a well-studied and industrially significant reaction. This transformation is typically achieved with high enantioselectivity using ketoreductases (KREDs).

Mechanistic Steps: The catalytic mechanism of this enzymatic reduction follows an Ordered Bi-Bi kinetic model. tandfonline.com This implies a specific sequence of substrate and cofactor binding and product release:

Cofactor Binding: The reaction is initiated by the binding of the NADPH cofactor to the active site of the enzyme. tandfonline.com

Substrate Binding: Subsequently, the substrate, this compound, binds to the enzyme-cofactor complex. The active site of the ε-ketoester reductase is shaped to accommodate the substrate in a specific orientation, which is crucial for the high stereoselectivity of the reaction. A proposed model suggests that the active site contains a small pocket for the smaller alkyl side chain and a larger hydrophobic pocket for the longer ester-containing chain, thus dictating the facial selectivity of the hydride attack. tandfonline.com

Hydride Transfer: The core of the reaction is the stereospecific transfer of the pro-R hydride from the C4 position of the nicotinamide (B372718) ring of NADPH to one face of the carbonyl carbon of the substrate. tandfonline.comlibretexts.org This transfer is facilitated by the precise positioning of both the cofactor and the substrate within the active site. The enzyme's amino acid residues in the active site play a critical role in stabilizing the transition state of this hydride transfer.

Product Release: Once the reduction is complete, the product, (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester, is released from the active site, followed by the release of the oxidized cofactor (NADP+).

Stereoselectivity: The high enantioselectivity, yielding the (R)-alcohol, is a hallmark of this enzymatic process. This stereochemical control is dictated by the three-dimensional structure of the enzyme's active site, which exposes only one face of the prochiral ketone to the incoming hydride from NADPH. tandfonline.com While Candida parapsilosis reductases typically yield the (R)-enantiomer, other microorganisms can be employed to produce the (S)-enantiomer. For instance, strains of Mucor racemosus have been used for the synthesis of (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters, whereas Geotrichum candidum also produces the (R)-enantiomer. nih.gov

Enhancing Catalytic Efficiency: Research has focused on improving the efficiency of this transformation through protein engineering. A notable example is the development of the CpAR2 variant, S131Y/Q252I. This double mutant exhibited a significant increase in activity towards this compound, with activity rising from 120 U mg⁻¹ in the wild-type enzyme to 214 U mg⁻¹. nih.gov This enhancement in catalytic efficiency demonstrates the potential for tailoring the enzyme's active site to better accommodate the substrate and facilitate a more rapid reaction, leading to more economical and efficient production of the desired chiral intermediate. nih.gov

Applications of 8 Chloro 6 Oxooctanoic Acid Ethyl Ester in Complex Molecule Synthesis

Precursor to α-Lipoic Acid (Thioctic Acid) and its Derivatives

One of the most significant applications of 8-chloro-6-oxooctanoic acid ethyl ester is in the industrial-scale synthesis of α-lipoic acid (also known as thioctic acid), a powerful antioxidant. uctm.edugoogle.com The synthesis typically begins with the conversion of monomethyl or monoethyl adipate (B1204190) into its corresponding acid chloride using thionyl chloride. uctm.edu This is followed by a reaction with ethylene (B1197577) and anhydrous aluminum chloride to yield this compound. uctm.edu

This keto-ester is a crucial intermediate that can be further transformed into α-lipoic acid through several synthetic routes. uctm.edunih.gov One common pathway involves the reduction of the keto group to a hydroxyl group, followed by the replacement of the chlorine atoms with sulfur to form the characteristic dithiolane ring of α-lipoic acid. uctm.edu

Stereospecific Synthesis of (R)-α-Lipoic Acid from this compound Intermediates

The biological activity of α-lipoic acid resides primarily in its (R)-enantiomer. Consequently, the stereospecific synthesis of (R)-α-lipoic acid is of great importance. This compound is a key starting material in several of these stereoselective syntheses.

One approach involves the enantioselective reduction of the keto group in 8-chloro-6-oxooctanoic acid alkyl esters to produce the corresponding (R)- or (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters. google.com For instance, biocatalytic reduction using alcohol dehydrogenases or carbonyl reductases can achieve high enantioselectivity. google.com Specifically, alcohol dehydrogenase from Thermoanaerobium brockii can be used to produce the (R)-enantiomer of 8-chloro-6-hydroxy-octanoic acid alkyl ester with high enantiomeric purity. google.com In contrast, using alcohol dehydrogenase from Lactobacillus brevis leads to the (S)-enantiomer. google.com

The resulting chiral hydroxy ester, (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester, can then be converted into (R)-α-lipoic acid. This transformation often involves the chlorination of the hydroxyl group with inversion of configuration, followed by reaction with a sulfur source to form the dithiolane ring. newdrugapprovals.org

Another strategy for obtaining (R)-α-lipoic acid involves the resolution of racemic mixtures. For example, racemic 8-chloro-6-hydroxyoctanoic acid can be separated into its enantiomers using a chiral resolving agent like (+)- or (-)-alpha-methylbenzylamine. newdrugapprovals.org The desired (R)-(-)-enantiomer is then esterified and further processed to yield (R)-α-lipoic acid. newdrugapprovals.org

Synthesis of Dihydro-α-Lipoic Acid Analogs

Dihydro-α-lipoic acid (DHLA) is the reduced form of α-lipoic acid and is also a potent antioxidant. uctm.edu The synthetic pathways leading to α-lipoic acid from this compound can be adapted to produce DHLA and its analogs.

The key step in these syntheses is the formation of the di-thiolated intermediate, which, upon hydrolysis without the final oxidation step, yields DHLA. For example, after the reduction of the keto group in this compound and subsequent replacement of the chloro and hydroxyl groups with thiol groups, the resulting intermediate can be hydrolyzed to give DHLA. nih.gov

Intermediacy in the Production of 6,8-Dichloro Ethyl Octanoate

This compound serves as a direct precursor to 6,8-dichloro ethyl octanoate, another important intermediate in the synthesis of α-lipoic acid. google.com The transformation involves the reduction of the keto group to a hydroxyl group, followed by chlorination.

The reduction of the ketone in this compound yields ethyl 8-chloro-6-hydroxyoctanoate. uctm.edu This hydroxy ester is then treated with a chlorinating agent, such as thionyl chloride in the presence of a base like pyridine, to replace the hydroxyl group with a second chlorine atom, affording 6,8-dichloro ethyl octanoate. newdrugapprovals.orggoogle.com This dichloro ester is a key substrate for the introduction of the two sulfur atoms required to form the dithiolane ring of α-lipoic acid. chemicalbook.comgoogle.com

Contribution to the Synthesis of Other Chiral Fine Chemicals and Bioactive Compounds

The versatility of this compound extends beyond the synthesis of α-lipoic acid. Its chiral nature and reactive functional groups make it a valuable starting material for the synthesis of other chiral fine chemicals and bioactive compounds. biosynth.com

The ability to stereoselectively reduce the keto group allows for the creation of chiral building blocks with defined stereochemistry at the C6 position. These chiral intermediates can then be further elaborated into a variety of target molecules. The presence of the chlorine atom at the C8 position provides a handle for further functionalization through nucleophilic substitution reactions.

For instance, the chiral 8-chloro-6-hydroxyoctanoic acid esters obtained from the enantioselective reduction of this compound can be used as precursors for the synthesis of various optically active compounds. The hydroxyl and chloro groups can be manipulated to introduce different functionalities, leading to a diverse range of chiral products.

Stereochemical Control and Enantiopurity in 8 Chloro 6 Oxooctanoic Acid Ethyl Ester Chemistry

Strategies for Asymmetric Induction in Syntheses Involving 8-Chloro-6-oxooctanoic Acid Ethyl Ester

Asymmetric induction in the synthesis of chiral compounds from prochiral substrates like this compound is primarily achieved through biocatalytic methods. These strategies leverage the inherent stereoselectivity of enzymes to produce either the (R) or (S) enantiomer of the corresponding alcohol, 8-chloro-6-hydroxyoctanoic acid ethyl ester.

The choice of microorganism is a key strategy for directing the stereochemical outcome. Research has demonstrated that specific microbial strains can selectively produce one enantiomer over the other. For instance, strains of Geotrichum candidum are used to biocatalytically reduce 8-chloro-6-oxo-octanoic acid alkyl esters to the (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester. google.com Conversely, to obtain the (S)-enantiomer, strains of Mucor racemosus are employed for the enantioselective reduction. google.com

Another powerful strategy involves the use of isolated and often engineered enzymes. A NADH-dependent carbonyl reductase, RhCR, identified from Rhodococcus sp. ECU1014, has been shown to efficiently reduce the ε-ketoester to ethyl (S)-8-chloro-6-hydroxyoctanoate. researchgate.net For the synthesis of the (R)-enantiomer, a crucial precursor for (R)-α-lipoic acid, ε-ketoester reductases such as CpAR2 from Candida parapsilosis are utilized. researchgate.net High-throughput screening has also identified other keto reductases, like HGD-1, that effectively catalyze this transformation. researchgate.net These chemoenzymatic methods provide a viable and environmentally friendly route for synthesis. researchgate.net

Enantioselectivity in Biocatalytic Transformations of this compound

Biocatalytic transformations, specifically enzymatic reductions, are the cornerstone of producing enantiomerically pure 8-chloro-6-hydroxyoctanoic acid ethyl ester from its prochiral ketone precursor. The enantioselectivity of these reactions, which dictates the enantiomeric excess (ee) of the product, is governed by the enzyme's structure and the reaction conditions.

The success of enzymatic reductions hinges on several critical factors that influence the enantiomeric excess (ee) of the final product. The regeneration of cofactors, typically NADPH or NADH, is essential for the reaction to proceed. oup.com This is often accomplished by using a co-substrate system, such as glucose and glucose dehydrogenase, which recycles the consumed cofactor. researchgate.netnih.gov Beyond cofactor regeneration, other parameters must be carefully optimized.

Key factors include:

Reaction Medium : The choice of solvent system is crucial. Two-phase systems, such as water/n-hexane or n-butyl acetate/water, can enhance enzyme stability and substrate solubility while mitigating substrate inhibition. nih.govgoogle.com

pH : Enzymes have optimal pH ranges for activity. For lipase-catalyzed resolutions, a phosphate (B84403) buffer of pH 6.0–7.0 is often used to maintain lipase (B570770) activity.

Substrate Concentration : The concentration of the substrate, this compound, must be carefully controlled to balance the reaction rate against potential enzyme inhibition. mdpi.com

Enzyme Engineering : The activity and stability of the biocatalyst itself can be a limiting factor. Through co-evolution of activity and thermostability, improved enzyme variants have been developed. For example, the CpAR2S131Y/Q252I variant of the reductase from Candida parapsilosis showed improved activity (214 U mg⁻¹) compared to the wild-type enzyme (120 U mg⁻¹) for the reduction of ethyl 8-chloro-6-oxooctanoate. researchgate.net

| Factor | Optimal Condition/Observation | Source |

| Enzyme | Engineered CpAR2 variant (S131Y/Q252I) | researchgate.net |

| Cofactor System | NADPH regeneration with glucose/glucose dehydrogenase | researchgate.netnih.gov |

| Reaction Medium | Water/n-hexane (1:1) biphasic system | google.com |

| pH | 6.0 - 7.0 | |

| Substrate Conc. | Optimal range exists; high levels (>100 mM) can be inhibitory | mdpi.com |

This interactive table summarizes key factors influencing enantiomeric excess in the enzymatic reduction of this compound.

A common challenge in enzymatic reductions is substrate inhibition, where high concentrations of the substrate can bind to the enzyme in a non-productive manner, leading to a decrease in catalytic activity. nih.govmdpi.com In the case of reducing this compound and similar ketoesters, studies have shown that biocatalytic activity can weaken and sharply drop as substrate concentrations increase beyond an optimal level, for instance, above 100 mM. mdpi.com

Several strategies are employed to mitigate this issue:

Two-Phase Systems : By using an organic-aqueous biphasic system (e.g., n-butyl acetate/water or water/n-hexane), the concentration of the substrate in the aqueous phase, where the enzyme is active, can be kept low and constant. nih.gov The organic phase acts as a reservoir, slowly partitioning the substrate into the aqueous phase as it is consumed, thus avoiding inhibitory concentrations. google.com

Periodic Substrate Addition : Rather than adding the entire substrate load at the beginning of the reaction, it can be added periodically over time. This approach maintains a low, steady concentration of the substrate, preventing inhibition and allowing for the accumulation of high product concentrations. nih.gov Under such optimized conditions, conversions can be very efficient, with studies on similar substrates achieving yields of up to 91.1%. nih.gov

Chiral Resolution Techniques Applied to 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester

When a synthesis results in a racemic mixture (a 1:1 mixture of (R) and (S) enantiomers) of 8-chloro-6-hydroxyoctanoic acid ethyl ester, a chiral resolution step is necessary to isolate the desired enantiomer.

A primary method for this is lipase-catalyzed kinetic resolution . This technique relies on the ability of lipases to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. In a typical process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase. cymitquimica.com One enantiomer is converted to an ester, while the other remains largely unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be separated.

The enantioselectivity of this resolution is highly dependent on the specific lipase and the reaction conditions. Lipases such as Lipase PS-D, MY, and CRL have shown high enantioselectivity. In one study, using Lipase PS-D in a water/n-hexane system to resolve racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester achieved an enantiomeric excess (%ee) of 93.1% for the desired (R)-enantiomer at a conversion rate of 46.7%. google.com

| Lipase | Solvent System | Result (ee%) | Source |

| Lipase PS-D | Water/n-hexane | 93.8% for (R)-isomer | |

| Lipase PS-D | Water/n-octane | High %ee | google.com |

| MY | Biphasic system | High enantioselectivity | |

| CRL | Biphasic system | High enantioselectivity |

This interactive table presents data on the effectiveness of different lipases in the chiral resolution of 8-Chloro-6-hydroxyoctanoic acid ethyl ester.

In addition to enzymatic methods, classical chemical resolution can also be applied. This involves reacting the racemic acid (derived from the ester) with a chiral resolving agent, such as an enantiomerically pure amine like R-(+)-α-methylbenzylamine. google.com This reaction forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered from the salt. google.com

Analytical and Spectroscopic Characterization in Research on 8 Chloro 6 Oxooctanoic Acid Ethyl Ester and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 8-Chloro-6-oxooctanoic acid ethyl ester. While publicly available, peer-reviewed assignments are scarce, the expected chemical shifts can be predicted based on the molecule's functional groups.

¹H NMR (Proton NMR) provides information on the chemical environment of hydrogen atoms within the molecule. The ethyl ester group is expected to show a characteristic quartet and triplet. The protons on the carbon adjacent to the chlorine atom (C8) and the ketone (C7 and C5) will be deshielded, appearing at a lower field.

¹³C NMR (Carbon-13 NMR) detects the carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are highly deshielded and will appear significantly downfield. The carbon atom bonded to chlorine will also exhibit a characteristic downfield shift.

The following tables provide predicted NMR data for this compound in a common NMR solvent, Chloroform-d (CDCl₃).

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.05 | Singlet (s) | 2H | -CO-CH₂ -Cl |

| ~2.75 | Triplet (t) | 2H | -CH₂ -CO-CH₂Cl |

| ~2.30 | Triplet (t) | 2H | -CH₂ -COOEt |

| ~1.70 - 1.60 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~208.0 | C =O (Ketone at C6) |

| ~173.0 | C =O (Ester) |

| ~60.5 | -O-C H₂-CH₃ |

| ~49.0 | -CO-C H₂-Cl |

| ~42.5 | -C H₂-CO-CH₂Cl |

| ~38.0 | -C H₂-CH₂-CO- |

| ~24.0 | -CH₂-C H₂-CH₂- |

| ~23.0 | -C H₂-CH₂-COOEt |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral GC)

Chromatographic methods are essential for assessing the purity of this compound and for determining the stereochemical outcome of reactions involving its derivatives. The asymmetric reduction of the ketone at C6 yields the chiral alcohol, ethyl 8-chloro-6-hydroxyoctanoate. cymitquimica.com Determining the enantiomeric excess (e.e.) of this alcohol is critical, as only one enantiomer is typically desired for pharmaceutical applications like the synthesis of (R)-α-lipoic acid.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile chiral compounds. The analysis is typically performed on the chiral alcohol derivative, not the starting ketone. A German patent confirms that the relative amounts of the optical isomers of 8-chloro-6-hydroxy-octanoic acid alkyl esters can be determined by GC using columns with a chiral stationary phase. The separation relies on the differential interaction of the enantiomers with a chiral selector, most commonly a derivatized cyclodextrin, which is part of the column's stationary phase. gcms.cz This leads to different retention times for the (R) and (S) enantiomers, allowing for their quantification and the calculation of enantiomeric excess.

Representative Chiral GC Conditions for Enantiomeric Excess Determination of Ethyl 8-chloro-6-hydroxyoctanoate

| Parameter | Value/Type |

|---|---|

| Column | Chiral GC Capillary Column (e.g., Rt-bDEXse, Rt-bDEXsm) |

| Stationary Phase | Derivatized β-cyclodextrin in polysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 70 °C hold for 1 min, then ramp at 2 °C/min to 150 °C) |

Advanced Characterization of Biocatalysts and Reaction Intermediates

The synthesis of specific enantiomers of ethyl 8-chloro-6-hydroxyoctanoate is often achieved through biocatalysis, using enzymes like alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs). nih.gov The characterization of these biocatalysts and the monitoring of the reaction are crucial for developing efficient and scalable manufacturing processes.

Research in this area involves several advanced characterization strategies:

Enzyme Screening and Identification : A primary step involves screening enzyme libraries or newly identified microorganisms for catalysts that can reduce the keto-ester with high activity and stereoselectivity. For instance, ADHs from sources like Pseudomonas sp. and Saccharomyces cerevisiae are known for their broad substrate specificity. nih.govnih.gov

Biocatalyst Characterization : Once a promising enzyme is identified, it is thoroughly characterized. This includes determining its substrate specificity for a range of aldehydes and ketones, its dependence on cofactors like NADPH or NADH, and its stability under various process conditions (pH, temperature, organic solvents). gcms.czresearchgate.net Enzymes with high tolerance to both the substrate and product are particularly sought after for industrial applications.

Cofactor Regeneration Systems : Since the reduction requires a stoichiometric amount of an expensive cofactor (NAD(P)H), an efficient regeneration system is essential. A common approach is to use a second enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, and a cheap cosubstrate (e.g., glucose, formate) to continuously regenerate the cofactor in situ. Alternatively, a substrate-coupled system using a sacrificial alcohol like isopropanol (B130326) can be employed.

Reaction Engineering and Optimization : To overcome challenges like low substrate solubility or product inhibition, reactions are often engineered using biphasic systems (e.g., aqueous/octanol) or substrate fed-batch strategies. This allows for high product titers while maintaining a low concentration of inhibiting species in the aqueous phase where the enzyme resides.

Structural and Computational Analysis : Advanced techniques are used to understand the enzyme's function at a molecular level. High-resolution crystal structures of enzymes can reveal the architecture of the active site. gcms.cz Molecular dynamics (MD) simulations can further elucidate how the substrate and cofactor bind, providing insights into the origins of the enzyme's activity and stereoselectivity, which can guide protein engineering efforts to create improved biocatalysts.

Through these detailed characterization methods, researchers can develop robust biocatalytic processes for the efficient and stereoselective synthesis of key chiral intermediates derived from this compound.

Emerging Research and Future Directions for 8 Chloro 6 Oxooctanoic Acid Ethyl Ester

Development of Novel and Sustainable Synthetic Routes for 8-Chloro-6-oxooctanoic Acid Ethyl Ester

The traditional synthesis of this compound begins with adipic acid, which undergoes esterification and acyl chlorination to form 6-chloro-6-oxohexanoic acid ethyl ester. google.com This intermediate then reacts with ethylene (B1197577) in a Friedel-Crafts acylation reaction catalyzed by aluminum chloride (AlCl₃) in a dichloroethane solution. google.com

However, this conventional method presents significant sustainability challenges. A major drawback is the excessive amount of catalyst required, often 1.5 times the stoichiometric amount of aluminum chloride, which contributes to high costs and complex waste management issues. google.com The hydrolysis step, where the aluminum chloride complex is decomposed with water, is highly exothermic and necessitates large volumes of cooling water and specialized equipment to control the temperature. google.com

To address these limitations, research has focused on process optimization. One improved method involves a refined hydrolysis process. Instead of adding the reaction mixture to a large volume of water, the improved process mixes the addition reaction solution with water in a dedicated hydrolysis tank equipped with a circulation pump and a graphite (B72142) condenser. google.com This system allows for continuous circulation and cooling, effectively controlling the hydrolysis temperature below 35°C. google.com This innovation has been shown to increase the reaction yield by approximately 10% and reduce the required volume of water by up to 50%, representing a significant step towards a more sustainable and efficient synthesis. google.com

Expanding the Scope of Biocatalytic Applications for this compound Transformations

Biocatalysis offers a highly specific and efficient avenue for transforming this compound. A primary application is in the enzymatic synthesis of (R)-α-lipoic acid, where the ester serves as a crucial substrate. The key transformation is the enantioselective reduction of the keto group of this compound to produce (R)-8-chloro-6-hydroxyoctanoic acid, a direct precursor to the final product.

This reduction is effectively catalyzed by the enzyme ε-ketoester reductase (CpAR2) from the yeast Candida parapsilosis. Research has not only established this pathway but has also sought to enhance its efficiency through enzyme engineering. By creating mutant variants of the CpAR2 enzyme, researchers have significantly improved its catalytic activity towards this compound.

Table 1: Comparison of Enzyme Activity for the Reduction of this compound

| Enzyme Variant | Specific Activity (U/mg) |

|---|---|

| Wild-Type CpAR2 | 120 |

This enhancement in enzyme activity demonstrates the potential of biocatalysis to create more efficient and selective synthetic routes for downstream products. The use of enzymes operates under mild conditions, reducing energy consumption and minimizing the formation of byproducts compared to traditional chemical reductions.

Green Chemistry Principles in the Synthesis of this compound and its Downstream Products

The application of green chemistry principles is critical for modernizing the synthesis of this compound and its valuable derivatives. The traditional chemical synthesis route is fraught with environmental and efficiency concerns that green chemistry aims to resolve.

The conventional synthesis relies heavily on large quantities of aluminum chloride and chlorinated solvents like dichloroethane. google.com The subsequent hydrolysis of the excess catalyst generates significant heat and a large volume of acidic aqueous waste, presenting both safety hazards and a considerable environmental burden. google.com

Newer, greener approaches focus on improving the efficiency and reducing the environmental impact of the synthesis. The patented improvement in the hydrolysis step is a prime example of green engineering. google.com By implementing a controlled cooling and circulation system, the process significantly reduces water consumption and shortens reaction times, thereby lowering energy demand. google.com

Table 2: Green Chemistry Improvements in Synthesis

| Parameter | Traditional Method | Improved Method | Green Advantage |

|---|---|---|---|

| Catalyst | 1.5x stoichiometric AlCl₃ google.com | 1.5x stoichiometric AlCl₃ google.com | (Focus on downstream processing) |

| Water Usage | High volume for cooling google.com | Reduced by up to 50% google.com | Waste Prevention, Resource Efficiency |

| Reaction Yield | Baseline | Increased by ~10% google.com | Atom Economy |

| Energy | High energy for cooling google.com | Lower energy due to efficient cooling google.com | Energy Efficiency |

Furthermore, the shift towards biocatalytic transformations for downstream products, such as the enzymatic reduction to (R)-8-chloro-6-hydroxyoctanoic acid, embodies several core principles of green chemistry. These enzymatic reactions are highly selective, avoiding the need for protecting groups and reducing side reactions, which leads to higher purity and less waste. They occur in aqueous media under mild temperature and pressure conditions, further reducing the process's carbon footprint.

Exploration of New Derivatizations and Their Potential Academic and Industrial Utility

The primary industrial utility of this compound lies in its role as a precursor for valuable derivatives, most notably α-lipoic acid. pharmaffiliates.comgoogle.com The exploration of its derivatizations is central to its application.

The most significant derivatization is the stereoselective reduction of the ketone at the C-6 position to a hydroxyl group, yielding (R)-8-chloro-6-hydroxyoctanoic acid. This chiral alcohol is the key intermediate that sets the stereochemistry required for the biologically active form of α-lipoic acid.

A subsequent derivatization involves the chlorination of this hydroxy-intermediate to produce 6,8-dichlorooctanoic acid ethyl ester. google.com This dichloro-derivative is another critical intermediate on the pathway to α-lipoic acid. google.com These transformations highlight a multi-step synthetic sequence where each derivative represents a crucial stage in building the final, complex target molecule.

Table 3: Key Derivatives of this compound and Their Roles

| Derivative Name | Precursor | Synthetic Transformation | Role/Utility |

|---|---|---|---|

| (R)-8-chloro-6-hydroxyoctanoic acid | This compound | Enzymatic (or chemical) reduction of the keto group | Key chiral intermediate for (R)-α-lipoic acid synthesis |

The academic and industrial interest in these derivatizations is driven by the therapeutic importance of (R)-α-lipoic acid, which is used in treating conditions such as diabetic neuropathy. Therefore, research into new and more efficient methods for these derivatization steps continues to be an active area of investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloro-6-oxohexanoic acid ethyl ester |

| Adipic acid |

| Ethylene |

| Aluminum chloride |

| Dichloroethane |

| (R)-α-lipoic acid |

| (R)-8-chloro-6-hydroxyoctanoic acid |

Q & A

Q. What advanced analytical techniques are suitable for characterizing degradation products of this compound?

- Methodological Answer : Employ LC-QTOF-MS to identify non-volatile degradation products (e.g., hydrolyzed acids or dimerized species). For volatile byproducts, use headspace GC-MS with DB-5 columns . Quantify degradation kinetics under stressed conditions (e.g., 40°C/75% RH) following ICH guidelines.

Q. How does this compound function as an intermediate in synthesizing bioactive molecules like thioctic acid?

- Methodological Answer : The compound’s chloro and ketone groups enable nucleophilic substitution or reduction. For thioctic acid synthesis, reduce the ketone to a secondary alcohol, followed by cyclization with sulfur-containing reagents . Monitor stereochemistry via chiral HPLC or polarimetry to ensure enantiomeric purity .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

- Methodological Answer :

- Process Safety : Use jacketed reactors to control exothermic reactions (e.g., alkylation steps).

- Waste Management : Neutralize acidic byproducts with bicarbonate before disposal.

- PPE : Wear nitrile gloves and goggles; avoid inhalation of volatile intermediates (e.g., chloro derivatives) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Use a factorial design to evaluate variables (e.g., solvent polarity, nucleophile strength). For example, test reactivity with amines vs. thiols in DMF vs. THF. Analyze outcomes via DOE software (e.g., JMP) to identify significant factors . Include negative controls (e.g., no catalyst) to validate results .

Q. What statistical approaches are appropriate for analyzing discrepancies in spectroscopic data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR or IR spectra to cluster batches by purity. Use Grubbs’ test to identify outliers in retention time or peak area data from HPLC . Cross-validate with independent techniques (e.g., compare NMR integration with titrimetric assays) .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.